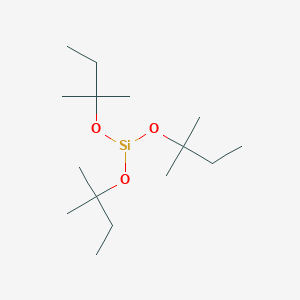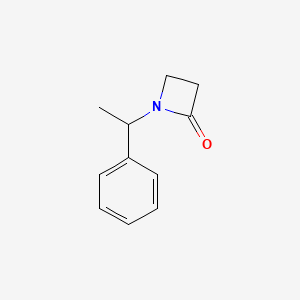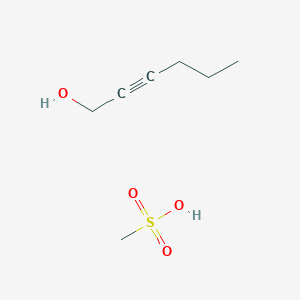
Benzyl hexacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl hexacosanoate is an organic compound classified as an ester It is formed from the reaction between benzyl alcohol and hexacosanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl hexacosanoate can be synthesized through esterification, where benzyl alcohol reacts with hexacosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl hexacosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and hexacosanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzyl alcohol and hexacosanoic acid.
Reduction: Benzyl alcohol and hexacosanoic acid.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s interactions with biological membranes and enzymes are of interest in biochemical research.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Mecanismo De Acción
The mechanism of action of benzyl hexacosanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and hexacosanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparación Con Compuestos Similares
Benzyl benzoate: Another ester formed from benzyl alcohol and benzoic acid, used in similar applications such as cosmetics and pharmaceuticals.
Hexacosanoic acid esters: Esters formed from hexacosanoic acid and different alcohols, each with unique properties and applications.
Uniqueness: Benzyl hexacosanoate is unique due to its long-chain fatty acid component, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of high-performance lubricants and emollients.
Propiedades
Número CAS |
104899-67-4 |
|---|---|
Fórmula molecular |
C33H58O2 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
benzyl hexacosanoate |
InChI |
InChI=1S/C33H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-33(34)35-31-32-28-25-24-26-29-32/h24-26,28-29H,2-23,27,30-31H2,1H3 |
Clave InChI |
CNQDGFDWQZTKGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)






![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)

![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
